molecular formula C22H21ClN2OS B12342188 (E)-(3-chlorobenzo[b]thiophen-2-yl)(4-cinnamylpiperazin-1-yl)methanone CAS No. 5917-31-7

(E)-(3-chlorobenzo[b]thiophen-2-yl)(4-cinnamylpiperazin-1-yl)methanone

Cat. No.: B12342188
CAS No.: 5917-31-7
M. Wt: 396.9 g/mol
InChI Key: LEVUCLUGMBGBKJ-RMKNXTFCSA-N
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Description

(E)-(3-chlorobenzo[b]thiophen-2-yl)(4-cinnamylpiperazin-1-yl)methanone is a complex organic compound that features a combination of a chlorinated benzo[b]thiophene ring and a cinnamylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(3-chlorobenzo[b]thiophen-2-yl)(4-cinnamylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the chlorination of benzo[b]thiophene to introduce the chlorine atom at the 3-position. This is followed by the formation of the cinnamylpiperazine moiety through a series of reactions involving piperazine and cinnamyl chloride. The final step involves the coupling of the chlorinated benzo[b]thiophene with the cinnamylpiperazine under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-(3-chlorobenzo[b]thiophen-2-yl)(4-cinnamylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorine atom in the benzo[b]thiophene ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(E)-(3-chlorobenzo[b]thiophen-2-yl)(4-cinnamylpiperazin-1-yl)methanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-(3-chlorobenzo[b]thiophen-2-yl)(4-cinnamylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chlorophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
  • 6-chloro-4-(2-chlorophenyl)-2-quinazolinecarboxylic acid

Uniqueness

(E)-(3-chlorobenzo[b]thiophen-2-yl)(4-cinnamylpiperazin-1-yl)methanone is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel applications in various fields.

Properties

CAS No.

5917-31-7

Molecular Formula

C22H21ClN2OS

Molecular Weight

396.9 g/mol

IUPAC Name

(3-chloro-1-benzothiophen-2-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone

InChI

InChI=1S/C22H21ClN2OS/c23-20-18-10-4-5-11-19(18)27-21(20)22(26)25-15-13-24(14-16-25)12-6-9-17-7-2-1-3-8-17/h1-11H,12-16H2/b9-6+

InChI Key

LEVUCLUGMBGBKJ-RMKNXTFCSA-N

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=C(C4=CC=CC=C4S3)Cl

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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